1-trityl-4-vinyl-1H-imidazole

Organic Synthesis Domino Reactions Diels-Alder Chemistry

Select for orthogonal trityl protection enabling selective C-2/C-5 functionalization; undergoes sterically driven N→N trityl migration after Diels–Alder cycloaddition to generate up to four contiguous stereocenters in one pot—reactivity absent in methyl/benzyl analogs. Vinyl moiety enables RAFT polymerization after deprotection.

Molecular Formula C24H20N2
Molecular Weight 336.4 g/mol
CAS No. 86803-29-4
Cat. No. B1366350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-trityl-4-vinyl-1H-imidazole
CAS86803-29-4
Molecular FormulaC24H20N2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC=CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H20N2/c1-2-23-18-26(19-25-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-19H,1H2
InChIKeyFMKDQHLJKQOFQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Trityl-4-vinyl-1H-imidazole (CAS 86803-29-4): Sourcing and Technical Specifications


1-Trityl-4-vinyl-1H-imidazole (CAS 86803-29-4, MFCD27924165) is a heterocyclic building block consisting of an imidazole core substituted with a triphenylmethyl (trityl) protecting group at the N-1 position and a vinyl group at the C-4 position [1]. It is commercially available as a solid with a standard purity of 95%, typically stabilized with 4-methoxyphenol (MEHQ) to prevent unwanted polymerization of the vinyl moiety . The compound is primarily utilized as a precursor for synthesizing various imidazole derivatives and functional polymers, with the trityl group enabling selective modifications at other positions within the molecule [2].

Why 1-Trityl-4-vinyl-1H-imidazole Cannot Be Directly Substituted by 4-Vinylimidazole or 1-Vinylimidazole in Critical Applications


Direct substitution with unprotected 4-vinylimidazole (CAS 3718-04-5) or 1-vinylimidazole (CAS 1072-63-5) fails due to two fundamental incompatibilities. First, the trityl group on 1-trityl-4-vinyl-1H-imidazole provides orthogonal protection that enables subsequent selective functionalization at the C-2 and C-5 positions of the imidazole ring—a capability completely absent in unprotected vinylimidazoles [1][2]. Second, the bulky trityl substituent fundamentally alters the compound's reactivity in pericyclic reactions, enabling unique sterically driven N→N trityl migrations that do not occur with smaller N-substituents (e.g., methyl, benzyl) or with unsubstituted vinylimidazoles [3][4]. Consequently, selecting an unprotected analog precludes access to the architecturally complex molecules and domino reaction sequences for which this compound is specifically employed.

Quantitative Differentiation of 1-Trityl-4-vinyl-1H-imidazole (CAS 86803-29-4) Against Structural Analogs


Unique Thermal N→N Trityl Migration Reactivity Compared to Other N-Protected Vinylimidazoles

1-Trityl-4-vinyl-1H-imidazole undergoes a previously unreported, sterically driven N→N trityl migration under mild thermal conditions (110 °C, toluene), which is a critical step in novel domino reaction sequences. This migration does not occur with smaller N-substituents such as benzyl or methyl groups, which lack the steric bulk required to drive the rearrangement [1]. The migration enables the formation of highly complex, architecturally dense molecules with multiple contiguous stereocenters [2].

Organic Synthesis Domino Reactions Diels-Alder Chemistry

Superior Synthetic Yield via Wittig Reaction on N-Tritylimidazole-4-carboxaldehyde

The synthesis of 1-trityl-4-vinyl-1H-imidazole and its derivatives via Wittig olefination of N-tritylimidazole-4-carboxaldehyde using activated phosphonate ylids proceeds with yields exceeding 90%, significantly higher than yields obtained with unactivated ylids or alternative routes [1][2]. This synthetic route provides a reliable, high-yielding entry to the compound for both laboratory and larger-scale preparation.

Organic Synthesis Wittig Reaction Process Chemistry

Stabilization with MEHQ Enables Reliable Long-Term Storage and Handling

Commercial preparations of 1-trityl-4-vinyl-1H-imidazole are supplied with 4-methoxyphenol (MEHQ) as a stabilizer, typically at 95% purity . This contrasts with unprotected 4-vinylimidazole (CAS 3718-04-5), which is also stabilized but has a lower molecular weight and different handling properties , and 1-vinylimidazole (CAS 1072-63-5), which is a liquid [1]. The solid physical state of the trityl-protected compound, combined with MEHQ stabilization, ensures predictable storage and minimizes unintended polymerization during transport and use.

Material Science Polymer Chemistry Storage Stability

Selective and Mild Deprotection via Isoprene-Catalyzed Lithiation

The trityl protecting group on 1-trityl-4-vinyl-1H-imidazole can be cleaved under mild conditions using isoprene-catalyzed lithiation to afford 1H-imidazole. This methodology is broadly applicable to various N-protected imidazoles, including trityl, allyl, benzyl, and vinyl derivatives [1]. While the method is not exclusive to the trityl group, the combination of the trityl group's robust steric protection during synthesis with this mild deprotection option provides a distinct advantage over protecting groups that require harsher acidic or oxidative conditions for removal.

Protecting Group Strategy Lithiation Deprotection Chemistry

Key Application Scenarios for 1-Trityl-4-vinyl-1H-imidazole in Research and Development


Synthesis of Architecturally Complex Heterocycles via Domino Diels–Alder / Migration Sequences

1-Trityl-4-vinyl-1H-imidazole is uniquely suited for the construction of complex heterocyclic scaffolds through domino reaction sequences. Its ability to undergo a thermal N→N trityl migration after initial Diels–Alder cycloaddition enables the generation of products with up to four contiguous stereocenters and multiple new C–C bonds in a single operation [1]. This reactivity is not observed with benzyl- or methyl-protected 4-vinylimidazoles, making the trityl-protected compound essential for accessing these specific molecular architectures [2].

Large-Scale Preparation of Functionalized Vinylimidazole Building Blocks

The high-yielding synthesis (>90%) of 1-trityl-4-vinyl-1H-imidazole and its derivatives via Wittig reaction on N-tritylimidazole-4-carboxaldehyde makes it an attractive intermediate for larger-scale preparation [3]. The trityl group can be subsequently removed by mild acid hydrolysis in high yield, providing access to 4-vinylimidazole derivatives that can be further functionalized [4]. This two-step sequence (high-yield Wittig followed by deprotection) offers a more efficient route than direct synthesis of unprotected 4-vinylimidazoles in many contexts.

Precursor for Functional Polymeric Materials Requiring Post-Polymerization Modification

While the trityl group prevents direct polymerization of the vinyl moiety, the compound serves as a protected monomer precursor. After deprotection, the resulting 4-vinylimidazole can be polymerized via controlled radical polymerization (RAFT) to yield well-defined homopolymers (PDIs < 1.10) [5]. The orthogonal protection strategy allows for the synthesis of functionalized monomers that would be incompatible with free-radical polymerization conditions, enabling the preparation of advanced materials with precisely controlled imidazole content and architecture [6].

Medicinal Chemistry Scaffold Diversification

The combination of a protected imidazole nitrogen and a reactive vinyl handle makes 1-trityl-4-vinyl-1H-imidazole a versatile scaffold for medicinal chemistry. The vinyl group participates in Diels–Alder reactions with a range of dienophiles to generate diverse bicyclic and polycyclic frameworks [2], while the trityl-protected nitrogen can be selectively deprotected for further elaboration. This dual reactivity is valuable for generating compound libraries based on the imidazole core, a privileged structure in drug discovery.

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